molecular formula C18H16N2O5S2 B2454663 Ethyl 3-(2-methoxy-2-oxoethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate CAS No. 897733-94-7

Ethyl 3-(2-methoxy-2-oxoethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate

Cat. No. B2454663
CAS RN: 897733-94-7
M. Wt: 404.46
InChI Key: PCSMOTBPISAMPG-HNENSFHCSA-N
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Description

Ethyl 3-(2-methoxy-2-oxoethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C18H16N2O5S2 and its molecular weight is 404.46. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Properties

The chemistry of compounds like Ethyl 3-(2-methoxy-2-oxoethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate is quite fascinating, especially considering its structural relatives. A comprehensive review of the chemistry and properties of related compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) reveals a spectrum of preparation procedures, properties of organic compounds, protonated/deprotonated forms, and complex compounds. These compounds are known for their interesting spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activities (Boča, Jameson, & Linert, 2011).

Biological Importance of Benzothiazole Derivatives

Benzothiazole derivatives, which are structurally related to this compound, are widely recognized for their broad spectrum of biological activities. These compounds are fundamental in many natural and synthetic bioactive molecules. The importance, common methods of synthesis, and the pharmacological activities associated with the benzothiazole scaffold are well-documented. Benzothiazole derivatives exhibit a range of activities, including antiviral, antimicrobial, antiallergic, antidiabetic, antitumor, anti-inflammatory, anthelmintic, and anticancer properties (Bhat & Belagali, 2020).

Synthetic and Pharmacological Significance of Benzothiazole Derivatives

The synthesis and biological importance of derivatives like 2-(thio)ureabenzothiazoles are significant, particularly in medicinal chemistry. These derivatives exhibit a wide range of biological activities, making them compounds of great interest. The review covers chemical aspects of these derivatives as potential therapeutic agents and their pharmacological activities. Synthetic methodologies, chemical reactions, and the potential of these compounds as new pharmacophores are extensively discussed (Rosales-Hernández et al., 2022).

Trends in Benzothiazole Chemistry

Modern approaches in the synthesis and transformations of benzothiazole derivatives, especially those related to 2-amino and 2-mercapto substituted benzothiazoles, have shown significant advancements. These heterocycles are part of biologically active and industrially demanded compounds. The review encapsulates the recent developments in synthesis methods, functionalization, and the potential of these heterocycles as building blocks for organic and organoelement synthesis. It provides an outlook on the potential for developing new drugs and materials based on these findings (Zhilitskaya, Shainyan, & Yarosh, 2021).

properties

IUPAC Name

ethyl 3-(2-methoxy-2-oxoethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S2/c1-3-25-17(23)11-6-7-12-14(9-11)27-18(20(12)10-15(21)24-2)19-16(22)13-5-4-8-26-13/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSMOTBPISAMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CS3)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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